LY-272015 hydrochloride

Description

Properties

IUPAC Name |

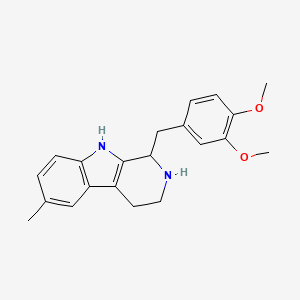

1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAZOTIBKRWLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432996 | |

| Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172895-15-7 | |

| Record name | 1H-Pyrido[3,4-b]indole, 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172895-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-272015 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-272015 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NV3JP3GP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY-272015 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-272015 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor. This technical guide delineates the core mechanism of action of LY-272015, summarizing its binding affinity, functional antagonism, and its effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Selective 5-HT2B Receptor Antagonism

This compound is a β-carboline derivative that functions as a high-affinity antagonist for the serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to competitively block the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2B receptor, thereby inhibiting its activation. The 5-HT2B receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC).[2][3]

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated the high affinity and selectivity of LY-272015 for the 5-HT2B receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| 5-HT2B | 0.75 nM | [2][3][4] |

| 5-HT2A | 28.7 nM | [2][3][4] |

| 5-HT2C | 21.63 nM | [2][3][4] |

Downstream Signaling Pathways

By blocking the 5-HT2B receptor, LY-272015 inhibits the downstream signaling cascades typically initiated by serotonin binding. The primary pathway affected is the Gq/PLC pathway, which subsequently modulates intracellular calcium levels and protein kinase C (PKC) activity.

Furthermore, LY-272015 has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is implicated in cell proliferation and differentiation. The antagonism of the 5-HT2B receptor by LY-272015 has been demonstrated to block 5-HT-induced DNA synthesis and proliferation in hepatocytes, a process mediated through the Gq/PLC and EGF/TGF-α-receptor/PI3K/ERK2/mTOR signaling pathways.[1]

References

- 1. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

The 5-HT2B Receptor: A Comprehensive Technical Guide to its Function and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine 2B (5-HT2B) receptor is a G protein-coupled receptor (GPCR) belonging to the 5-HT2 receptor subfamily, which also includes the 5-HT2A and 5-HT2C receptors. Encoded by the HTR2B gene in humans, this receptor is a key player in a multitude of physiological and pathological processes.[1] Initially identified for its role in the contraction of the rat stomach fundus, the 5-HT2B receptor is now recognized for its widespread distribution and diverse functions in the cardiovascular, central nervous, and gastrointestinal systems.[2][3] Its activation by the endogenous ligand serotonin (B10506) (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular signaling events that regulate cellular function.

However, the 5-HT2B receptor has also gained significant attention in the field of drug development due to its association with adverse drug reactions, most notably drug-induced valvular heart disease.[1] This has made the characterization of a compound's activity at the 5-HT2B receptor a critical step in preclinical safety assessment. This in-depth technical guide provides a comprehensive overview of the function of the 5-HT2B receptor, its signaling pathways, quantitative pharmacology, and the experimental protocols used for its study.

Core Function and Signaling Mechanisms

The 5-HT2B receptor is canonically coupled to the Gq/G11 family of G proteins.[1][2] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gq/G11 protein. The activated Gαq subunit then dissociates from the βγ-subunits and stimulates its primary effector, phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a wide range of downstream cellular responses.

Beyond the canonical Gq/G11 pathway, the 5-HT2B receptor can also engage other signaling cascades, demonstrating the complexity of its functional repertoire. This includes the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, like many GPCRs, the 5-HT2B receptor can also signal through β-arrestin pathways, which can mediate both receptor desensitization and G protein-independent signaling events.[4]

Quantitative Data

Tissue Distribution of the Human 5-HT2B Receptor

The 5-HT2B receptor exhibits a broad tissue distribution, with varying levels of mRNA and protein expression. The following table summarizes its expression profile in various human tissues.

| Tissue | mRNA Expression Level | Protein Expression Level | References |

| Cardiovascular System | |||

| Heart | Low to Moderate | Detected in myocardial, endothelial, and vascular smooth muscle cells | [2] |

| Pulmonary Artery | Moderate | Detected | [5] |

| Gastrointestinal Tract | |||

| Stomach | High | Detected | [2][3] |

| Intestine | High | Detected in colonic smooth muscle and interstitial cells of Cajal | [2] |

| Liver | High | Detected | [2] |

| Central Nervous System | |||

| Brain | Low | Detected in cerebellum, occipital cortex, and frontal cortex | [2][5] |

| Other Tissues | |||

| Kidney | High | Detected | [2] |

| Lung | Moderate | Detected | [2] |

| Uterus | High | Highly abundant in cervix and endometrium | [6][7] |

| Placenta | Moderate | Detected | [2] |

| Smooth Muscle | High | Detected | [6][7] |

Data compiled from various sources, including the Human Protein Atlas. Expression levels are relative and may vary between studies.

Pharmacological Profile: Ligand Binding Affinities and Functional Potencies

The pharmacological characterization of the 5-HT2B receptor is crucial for understanding its function and for the development of selective ligands. The following tables provide a summary of the binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) for a selection of commonly used research compounds.

Agonists

| Compound | Receptor Species | Assay Type | Ki (nM) | EC50 (nM) | References |

| Serotonin (5-HT) | Human | Radioligand Binding | 11.2 | [3] | |

| Human | Calcium Mobilization | 1.4 | [8] | ||

| α-methylserotonin | Human | Phosphoinositide Hydrolysis | 23 | [3] | |

| Norfenfluramine | Human | Radioligand Binding | 11.2 | [3] | |

| Human | Calcium Mobilization | 24 | [3] | ||

| LSD | Human | Calcium Mobilization | 37 | [8] |

Antagonists

| Compound | Receptor Species | Assay Type | Ki (nM) | IC50 (nM) | References |

| RS-127445 | Human | Radioligand Binding | 0.32 | ||

| SB-204741 | Human | Radioligand Binding | 4.5 | ||

| Methysergide | Human | Radioligand Binding | 2.5 | ||

| Lisuride | Human | Radioligand Binding | 1.3 |

Values are representative and can vary depending on the specific experimental conditions (e.g., cell line, radioligand, assay buffer).

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2B receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2B receptor

-

Cell harvesting buffer (e.g., PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Radioligand (e.g., [3H]-LSD or a specific 5-HT2B antagonist radioligand)

-

Non-specific binding control (e.g., 10 µM methysergide)

-

Test compounds at various concentrations

-

96-well plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT2B cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer (for total binding)

-

Non-specific binding control (for non-specific binding)

-

Test compound at various concentrations

-

-

Add the radioligand at a concentration close to its Kd value to all wells.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure intracellular calcium mobilization following 5-HT2B receptor activation.

Materials:

-

HEK293 cells stably expressing the human 5-HT2B receptor

-

Cell culture medium

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Agonists and antagonists at various concentrations

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating:

-

Seed HEK293-h5-HT2B cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and wash with assay buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate in the dark at 37°C for a specified time (e.g., 1 hour).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

For antagonist studies, pre-incubate the cells with the antagonist for a specific period before adding the agonist.

-

Establish a baseline fluorescence reading.

-

Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

-

For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

-

ERK1/2 Phosphorylation Assay

This protocol describes a Western blot-based method to detect the phosphorylation of ERK1/2 downstream of 5-HT2B receptor activation.

Materials:

-

HEK293 cells stably expressing the human 5-HT2B receptor

-

Cell culture medium and serum-free medium

-

Agonists and antagonists

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture HEK293-h5-HT2B cells to near confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with agonists or antagonists for a specific time course.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, or run a parallel gel.

-

Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

-

Compare the levels of ERK phosphorylation between different treatment groups.

-

Mandatory Visualizations

Signaling Pathways

Canonical 5-HT2B Receptor Signaling Pathway

General Experimental Workflow for 5-HT2B Receptor Functional Assays

Conclusion

The 5-HT2B receptor is a multifaceted GPCR with significant physiological and pharmacological importance. Its involvement in a wide array of biological processes, coupled with its role in adverse drug reactions, underscores the necessity for a thorough understanding of its function and signaling. This technical guide provides a foundational overview for researchers and drug development professionals, summarizing key quantitative data and detailing essential experimental protocols for the investigation of the 5-HT2B receptor. The continued exploration of this receptor will undoubtedly yield further insights into its complex biology and aid in the development of safer and more effective therapeutics.

References

- 1. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 2. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Tissue expression of HTR2B - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. HTR2B protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LY-272015 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-272015 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. Developed by Eli Lilly, this compound has been a critical tool in elucidating the physiological and pathophysiological roles of the 5-HT2B receptor, particularly in the context of cardiovascular function. This technical guide provides an in-depth overview of the discovery, development, and experimental protocols associated with this compound.

Discovery and Development History

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the 5-HT2B receptor, a G protein-coupled receptor (GPCR). The 5-HT2B receptor is primarily coupled to the Gq/G11 protein, and its activation leads to the stimulation of phospholipase C (PLC).[4][5] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). A downstream consequence of this signaling cascade is the phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in cell proliferation and differentiation.[6][7] LY-272015 has been shown to completely inhibit the phosphorylation of ERK2 induced by 5-HT or the 5-HT2B agonist BW723C86.[8]

Signaling Pathway Diagram

Caption: 5-HT2B Receptor Signaling Pathway and Inhibition by LY-272015.

Quantitative Data

This compound exhibits high affinity and selectivity for the 5-HT2B receptor over other 5-HT2 receptor subtypes.

| Parameter | 5-HT2B Receptor | 5-HT2A Receptor | 5-HT2C Receptor | Reference |

| Ki (nM) | 0.75 | 28.7 | 21.63 | [9][10][11][12] |

The antihypertensive effects of LY-272015 have been quantified in the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat model.

| Dose (mg/kg, i.v.) | Mean Blood Pressure Reduction (mmHg) in DOCA-salt rats | Time Point | Reference |

| 1.0 | ~20 | Week 3 | [1][2][3] |

| 3.0 | ~40 | Week 4 | [1][2][3] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of a compound like LY-272015 for the 5-HT2B receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 cells).[1]

-

Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

-

The pellet is washed and resuspended in a suitable buffer, and protein concentration is determined.[13]

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LSD), and varying concentrations of the unlabeled competitor (LY-272015).[14][15]

-

Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

3. Incubation and Filtration:

-

The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at 37°C).[13][14]

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of LY-272015 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Antagonism Assay (General Protocol)

This protocol describes a general method to assess the functional antagonist activity of LY-272015 at the 5-HT2B receptor, often by measuring a downstream signaling event like inositol phosphate (B84403) (IP) accumulation or calcium flux.[10][11]

1. Cell Culture:

-

Use a cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1).

2. Assay Procedure:

-

Plate the cells in a suitable microplate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a 5-HT2B receptor agonist (e.g., serotonin).

-

After a defined incubation period, lyse the cells and measure the accumulation of the second messenger (e.g., IP1 using a TR-FRET based kit).[10][11]

3. Data Analysis:

-

The response in the presence of the antagonist is expressed as a percentage of the response to the agonist alone.

-

The IC50 value (the concentration of LY-272015 that inhibits 50% of the agonist-induced response) is determined by non-linear regression.

In Vivo DOCA-Salt Hypertensive Rat Model (General Protocol)

This is a widely used model to study salt-sensitive hypertension and the effects of antihypertensive drugs.[16][17][18]

1. Animal Preparation:

-

Male Sprague-Dawley rats are typically used.

-

A unilateral nephrectomy (removal of one kidney) is performed to enhance salt and water retention.

2. Induction of Hypertension:

-

A slow-release pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously.

-

The rats are provided with drinking water containing 1% NaCl and 0.2% KCl.

3. Blood Pressure Monitoring:

-

Blood pressure is monitored over several weeks, often using telemetry or tail-cuff plethysmography.

4. Drug Administration:

-

Once hypertension is established (typically after 3-4 weeks), this compound is administered (e.g., intravenously).[1][2][3]

-

Blood pressure is monitored continuously or at set time points after administration to assess the antihypertensive effect.

Caption: Logical flow of the DOCA-salt hypertension model and LY-272015 intervention.

Conclusion

This compound has been an invaluable pharmacological tool for investigating the role of the 5-HT2B receptor. Its high potency and selectivity have allowed for precise dissection of the receptor's function in various physiological and pathological processes, most notably in the regulation of blood pressure. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of serotonin (B10506) pharmacology and cardiovascular disease.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. 5-HT2B-receptor antagonist LY-272015 is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Serotonin increases ERK1/2 phosphorylation in astrocytes by stimulation of 5-HT2B and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoxetine-mediated 5-HT2B receptor stimulation in astrocytes causes EGF receptor transactivation and ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of 5-HT2B receptor signaling: profound agonist-dependent effects on signaling onset and duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijvets.com [ijvets.com]

- 18. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY-272015 Hydrochloride (CAS Number: 172895-15-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY-272015 hydrochloride, also known as Ramotrigine, is a potent and selective antagonist of the serotonin (B10506) 2B receptor (5-HT2B). With a high affinity for the 5-HT2B receptor, it demonstrates significant selectivity over other serotonin receptor subtypes, including 5-HT2A and 5-HT2C. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development. The document also visualizes the compound's signaling pathway and a general experimental workflow for its characterization.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 172895-15-7 | |

| Molecular Formula | C₂₁H₂₄N₂O₂・HCl | |

| Molecular Weight | 372.89 g/mol | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | |

| Storage | Store at +4°C. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the competitive antagonism of the 5-HT2B receptor. The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. A key downstream consequence of 5-HT2B receptor activation is the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is implicated in cell proliferation and migration.[1]

LY-272015, by blocking the binding of serotonin to the 5-HT2B receptor, inhibits these downstream signaling events. It has been demonstrated to completely inhibit the phosphorylation of ERK2 induced by 5-HT or the 5-HT2B agonist BW723C86.[1]

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Kᵢ (nM) | Reference |

| 5-HT2B | 0.75 | |

| 5-HT2A | 28.7 | |

| 5-HT2C | 21.63 |

Table 2: In Vitro Functional Activity

| Assay | Parameter | Value (nM) | Reference |

| Calcium Flux Assay | IC₅₀ | 0.26 |

Table 3: In Vivo Antihypertensive Effect in DOCA-Salt Hypertensive Rats

| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Reference |

| 1.0 | -20 (at week 3) | [2] |

| 3.0 | -40 (at week 4) | [2] |

Experimental Protocols

In Vitro: Calcium Mobilization Assay for 5-HT2B Receptor Antagonism

This protocol describes a cell-based assay to determine the potency of LY-272015 in antagonizing the 5-HT2B receptor-mediated calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human 5-HT2B receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (optional, to prevent dye extrusion).

-

5-HT (agonist).

-

This compound.

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability.

Methodology:

-

Cell Seeding: Seed the 5-HT2B expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with probenecid if required). Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of 5-HT at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Antagonist Incubation: Add the diluted LY-272015 solutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds. Then, add the 5-HT solution to all wells and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

-

Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to intracellular calcium mobilization. The inhibitory effect of LY-272015 is calculated as a percentage of the response in the absence of the antagonist. An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to assess the inhibitory effect of LY-272015 on 5-HT-induced ERK1/2 phosphorylation.

Materials:

-

Cells expressing the 5-HT2B receptor (e.g., primary hepatocytes or a suitable cell line).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Methodology:

-

Cell Treatment: Plate the cells and allow them to adhere. Starve the cells in serum-free medium for several hours before treatment. Pre-incubate the cells with varying concentrations of LY-272015 for 30 minutes. Then, stimulate the cells with 5-HT for a short period (e.g., 5-10 minutes).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probing for Total ERK: To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total ERK.

In Vivo: Antihypertensive Activity in the DOCA-Salt Hypertensive Rat Model

This protocol describes the evaluation of the antihypertensive effects of LY-272015 in a well-established rat model of hypertension.[2]

Materials:

-

Male Sprague-Dawley rats.

-

Deoxycorticosterone acetate (B1210297) (DOCA).

-

Saline solution (1% NaCl) for drinking water.

-

Anesthetic agents for surgery.

-

Intravenous catheters.

-

Blood pressure monitoring equipment.

-

This compound solution for intravenous administration.

Methodology:

-

Induction of Hypertension: Unilaterally nephrectomize the rats under anesthesia. Implant a slow-release pellet of DOCA (e.g., 25 mg/kg) subcutaneously. Replace the drinking water with 1% NaCl solution. Sham-operated rats undergo the same surgical procedures but receive a placebo pellet and normal drinking water. Allow 3-4 weeks for hypertension to develop.

-

Surgical Instrumentation: A few days before the experiment, implant catheters into the femoral artery and vein for blood pressure measurement and drug administration, respectively. Allow the animals to recover.

-

Drug Administration and Blood Pressure Monitoring: On the day of the experiment, connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP) and heart rate. Administer this compound intravenously at cumulative doses (e.g., 0.3, 1.0, and 3.0 mg/kg) at 30-minute intervals.[2] Continuously monitor MAP and heart rate.

-

Data Analysis: Calculate the change in MAP from the baseline for each dose of LY-272015. Compare the effects in DOCA-salt hypertensive rats with those in normotensive sham-operated rats. Statistical analysis (e.g., ANOVA) is used to determine the significance of the blood pressure-lowering effect.

Experimental and Drug Discovery Workflows

The following diagrams illustrate a typical experimental workflow for characterizing a 5-HT2B antagonist and a general workflow for GPCR antagonist drug discovery.

Pharmacokinetics and Safety Profile

Detailed pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) and comprehensive preclinical safety and toxicity data for this compound are not extensively reported in the public domain. The available information indicates that the compound is orally active.

For a compound in this class, a standard preclinical safety evaluation would typically include:

-

In vitro safety pharmacology: Assessment of off-target effects on a panel of other receptors, ion channels (including hERG), and enzymes.

-

In vivo safety pharmacology: Evaluation of effects on the central nervous, cardiovascular, and respiratory systems in animal models.

-

General toxicology studies: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine a no-observed-adverse-effect-level (NOAEL).

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2B receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate its pharmacokinetic and safety profile to explore its full therapeutic potential.

References

A Deep Dive into Selective 5-HT2B Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The serotonin (B10506) 2B (5-HT2B) receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target in a range of pathologies, most notably in fibrotic diseases and pulmonary arterial hypertension (PAH). Once considered an "anti-target" due to the association of 5-HT2B agonism with valvular heart disease, selective antagonists of this receptor now hold considerable promise for novel therapeutic interventions. This technical guide provides an in-depth review of selective 5-HT2B receptor antagonists, focusing on their pharmacological data, the experimental protocols for their evaluation, and the key signaling pathways they modulate.

Core Concepts: The 5-HT2B Receptor and its Antagonism

The 5-HT2B receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). This initiates a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[1] This canonical pathway is implicated in a variety of cellular processes, including cell proliferation and contraction.

Furthermore, emerging evidence highlights the crosstalk between 5-HT2B receptor activation and other critical signaling pathways, including the Transforming Growth Factor-β (TGF-β) and the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This convergence of signaling underscores the receptor's role in pathological processes such as fibrosis and cellular hypertrophy.

Selective 5-HT2B receptor antagonists are compounds that preferentially bind to and inhibit the function of the 5-HT2B receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates.

Quantitative Analysis of Selective 5-HT2B Receptor Antagonists

The development of selective 5-HT2B antagonists has led to the identification of several promising compounds. The following table summarizes the binding affinity and selectivity data for some of the most well-characterized selective 5-HT2B receptor antagonists.

| Compound | 5-HT2B Affinity (pKi/Ki/IC50) | Selectivity vs. 5-HT2A | Selectivity vs. 5-HT2C | Reference |

| SB-204741 | pKi = 7.95 | >100-fold | ~135-fold | [1] |

| RS-127445 | pKi = 9.5 | ~1000-fold | ~1000-fold | [4] |

| VU0530244 | IC50 = low nanomolar | High | High | [5] |

| VU0631019 | IC50 = low nanomolar | High | High | [5] |

| Compound 15 | IC50 = 27.3 nM | High | High | [6] |

| MRS8209 | Ki = 4.27 nM | - | 47-fold (binding), 724-fold (functional) | [7] |

Key Signaling Pathways

The therapeutic effects of 5-HT2B receptor antagonists are rooted in their ability to modulate key signaling cascades implicated in disease pathogenesis.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. This section outlines the detailed methodologies for key in vitro and in vivo assays used to characterize selective 5-HT2B receptor antagonists.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the affinity of a compound for the 5-HT2B receptor.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2B receptor are commonly used.[5][8]

-

Radioligand: Tritiated serotonin ([³H]-5-HT) or [³H]-LSD are frequently employed radioligands.[9][10]

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add increasing concentrations of the unlabeled antagonist (competitor).

-

Add a fixed concentration of the radioligand.

-

For non-specific binding control wells, add a high concentration of a known 5-HT2B ligand (e.g., unlabeled serotonin).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[11]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Cell Lines: HEK293 or CHO-K1 cells stably expressing the human 5-HT2B receptor are suitable.[12]

-

Calcium Indicator Dye: Fluo-4 AM or other calcium-sensitive fluorescent dyes are used.

-

Assay Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium indicator dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the 5-HT2B antagonist and incubate for a predetermined period.

-

Stimulate the cells with a fixed concentration of a 5-HT2B agonist (e.g., serotonin) at its EC50 or EC80 concentration.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition reflects the increase in intracellular calcium.

-

Plot the agonist-induced fluorescence response against the logarithm of the antagonist concentration.

-

Determine the IC50 value of the antagonist by non-linear regression analysis.

-

In Vivo Models

Monocrotaline-Induced Pulmonary Hypertension in Rats

This is a widely used animal model to evaluate the efficacy of 5-HT2B antagonists in treating pulmonary hypertension.[13][14]

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of PAH:

-

A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (MCT), typically at a dose of 60 mg/kg, is administered.[15]

-

MCT is metabolized in the liver to a toxic pyrrole, which causes endothelial damage in the pulmonary vasculature, leading to inflammation, proliferation of smooth muscle cells, and vascular remodeling, resulting in PAH.

-

-

Treatment Protocol:

-

Treatment with the 5-HT2B antagonist or vehicle can be initiated either prophylactically (before or at the time of MCT injection) or therapeutically (after the development of PAH, typically 2-3 weeks post-MCT).

-

The antagonist is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 2-4 weeks).

-

-

Efficacy Endpoints:

-

Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.

-

Histopathology: Lung tissue is examined for vascular remodeling, including medial wall thickening and muscularization of small pulmonary arterioles.

-

Echocardiography: Non-invasive assessment of right ventricular function and pulmonary artery hemodynamics.

-

Conclusion

Selective 5-HT2B receptor antagonists represent a promising class of therapeutic agents with the potential to address significant unmet medical needs in fibrotic diseases and pulmonary arterial hypertension. The continued development of highly selective and potent antagonists, coupled with a deeper understanding of the intricate signaling networks governed by the 5-HT2B receptor, will be pivotal in translating these promising preclinical findings into effective clinical therapies. This guide provides a foundational understanding of the key data, experimental methodologies, and signaling pathways that are central to the ongoing research and development in this exciting field.

References

- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2B antagonism arrests non-canonical TGF-β1-induced valvular myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]

- 4. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 14. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the 5-HT2B Receptor in Hypertension: A Technical Guide

Executive Summary: The serotonin (B10506) 2B receptor (5-HT2B), a Gq/G11 protein-coupled receptor, has emerged as a significant modulator of cardiovascular function and a key player in the pathophysiology of hypertension, particularly pulmonary arterial hypertension (PAH).[1][2] Activation of the 5-HT2B receptor contributes to vasoconstriction, vascular remodeling, and cardiac hypertrophy.[1][3][4][5] Its upregulation in hypertensive states and the ameliorative effects of its antagonists in preclinical models underscore its potential as a therapeutic target. This guide provides an in-depth analysis of the 5-HT2B receptor's role in hypertension, detailing its signaling pathways, summarizing quantitative experimental data, outlining key research methodologies, and discussing its therapeutic implications.

Introduction to the 5-HT2B Receptor

The 5-HT2B receptor is a subtype of the 5-HT2 receptor family, which also includes 5-HT2A and 5-HT2C receptors.[1] These receptors are primarily coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC).[1][6] This initiates a signaling cascade involving the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[1] The 5-HT2B receptor is expressed in various cardiovascular tissues, including endothelial cells, vascular smooth muscle cells (VSMCs), and cardiomyocytes.[1] Its diverse physiological roles include the regulation of vascular tone, cardiac development, and function.[4][6]

The 5-HT2B Receptor in Systemic and Pulmonary Hypertension

The involvement of the 5-HT2B receptor in hypertension is multifaceted, contributing to both vasoconstriction and adverse remodeling of the vasculature and heart.

-

Pulmonary Arterial Hypertension (PAH): There is substantial evidence linking 5-HT2B receptor activation to the pathogenesis of PAH.[1][7] Increased expression of the 5-HT2B receptor is observed in the pulmonary arteries of both human patients with PAH and animal models of the disease.[1][7] Activation of this receptor promotes pulmonary artery smooth muscle cell proliferation and migration, contributing to the vascular remodeling characteristic of PAH.[8] The historical association of the anorexigenic drug fenfluramine (B1217885) with an outbreak of pulmonary hypertension is linked to its metabolite's activity as a 5-HT2B receptor agonist.[4][8]

-

Systemic Hypertension: In several experimental models of systemic hypertension, there is an observed arterial hyperresponsiveness to serotonin.[9] This is, in part, attributed to the upregulation and enhanced function of the 5-HT2B receptor in the vasculature.[9] For instance, in rats made hypertensive with the nitric oxide synthase inhibitor Nω-nitro-L-arginine (L-NNA), there is a significant increase in 5-HT2B receptor protein density in the aorta, which contributes to the maintenance of elevated blood pressure.[9] Similarly, in deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, 5-HT2B receptors play a more prominent role in mediating mesenteric arterial contraction compared to normotensive controls.[10][11]

-

Cardiac Hypertrophy: The 5-HT2B receptor is also implicated in the development of cardiac hypertrophy, a common consequence of chronic hypertension. Overexpression of the 5-HT2B receptor in the hearts of transgenic mice leads to compensated hypertrophic cardiomyopathy.[3][5] Conversely, antagonism of the 5-HT2B receptor has been shown to prevent pathological cardiac hypertrophy induced by stimuli such as angiotensin II or β-adrenergic agonists.[6][12]

Signaling Pathways

The signaling cascade initiated by 5-HT2B receptor activation is central to its effects on the cardiovascular system. The canonical pathway involves Gq/11 protein activation, leading to downstream effectors that influence vascular tone and cellular growth.

Caption: Canonical Gq/11 signaling pathway of the 5-HT2B receptor.

In endothelial cells, 5-HT2B receptor-mediated increases in intracellular calcium can stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent vasodilation.[13][14] However, in hypertensive states, the direct contractile effects on VSMCs often predominate. Furthermore, the 5-HT2B receptor can transactivate other signaling pathways, including those involving receptor tyrosine kinases and the mitogen-activated protein kinase (MAPK) cascade, contributing to its mitogenic effects.[4]

Experimental Evidence

The following tables summarize quantitative data from key studies investigating the role of the 5-HT2B receptor in hypertension and related cardiovascular pathologies.

Table 1: Effects of 5-HT2B Receptor Modulation on Blood Pressure in Animal Models

| Animal Model | Treatment | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |

| Nω-nitro-L-arginine (L-NNA) Hypertensive Rat | Vehicle | 2 weeks | 189 ± 5 | [9] |

| Nω-nitro-L-arginine (L-NNA) Hypertensive Rat | LY272015 (5-HT2B antagonist) | Acute | Significant reduction | [9] |

| Sham Normotensive Rat | Vehicle | 2 weeks | 121 ± 1 | [9] |

| Sham Normotensive Rat | LY272015 (5-HT2B antagonist) | Acute | No significant change | [9] |

| Angiotensin II Infused Mouse | Vehicle | 14 days | +37 | [15][16] |

| Angiotensin II Infused Mouse | SB215505 (5-HT2B antagonist) | 14 days | Prevention of hypertension | [15][16] |

Table 2: 5-HT2B Receptor Expression and Function in Hypertension

| Model | Tissue | Parameter | Change in Hypertensive vs. Normotensive | Reference |

| L-NNA Hypertensive Rat | Thoracic Aorta | 5-HT2B receptor protein density | 300% increase | [9] |

| L-NNA Hypertensive Rat | Thoracic Aorta | Maximal contraction to 5-HT2B agonist | 7 ± 4% (sham) vs. 61 ± 7% (L-NNA) | [9] |

| Human and Mouse with Pulmonary Hypertension | Pulmonary Arteries | 5-HT2B receptor expression | Substantial increase | [7] |

| Monocrotaline-induced PAH Rat | Pulmonary Arteries | 5-HT2B receptor expression | Increased | [17] |

Table 3: Effects of 5-HT2B Receptor Modulation on Cardiac Hypertrophy

| Animal Model | Treatment | Duration | Change in Heart Weight to Body Weight Ratio | Reference |

| Angiotensin II Infused Mouse | Vehicle | 14 days | +17% | [15][16] |

| Angiotensin II Infused Mouse | SB215505 (5-HT2B antagonist) | 14 days | Prevention of increase | [15][16] |

| Isoproterenol Infused Mouse | Vehicle | 5 days | +31% | [16] |

| Isoproterenol Infused Mouse | SB215505 (5-HT2B antagonist) | 5 days | Prevention of increase | [16] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the 5-HT2B receptor's role in hypertension.

5.1 Induction of Hypertensive Animal Models

-

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension:

-

Species: Male Sprague-Dawley rats.

-

Procedure: A single subcutaneous or intraperitoneal injection of MCT (typically 60 mg/kg) is administered.

-

Timeline: PAH develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.

-

Endpoint Measurement: RVSP is measured via right heart catheterization. The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's index) is calculated to assess hypertrophy.

-

-

Chronic Hypoxia-Induced Pulmonary Hypertension:

-

Species: Mice (e.g., C57BL/6).

-

Procedure: Animals are housed in a hypobaric chamber with a simulated high altitude (e.g., 10% O2).

-

Timeline: The typical duration is 3-4 weeks.

-

Endpoint Measurement: Similar to the MCT model, RVSP and right ventricular hypertrophy are the primary endpoints.

-

-

Nω-nitro-L-arginine (L-NNA)-Induced Systemic Hypertension:

-

Species: Male Sprague-Dawley rats.

-

Procedure: The nitric oxide synthase inhibitor L-NNA is administered in the drinking water (e.g., 0.5 g/L).[9]

-

Timeline: Hypertension develops over a period of 2-4 weeks.[9]

-

Endpoint Measurement: Systemic blood pressure is monitored using methods like tail-cuff plethysmography or radiotelemetry.

-

Caption: Workflow for a preclinical study of a 5-HT2B antagonist in PAH.

5.2 Vascular Reactivity Studies

-

Tissue Preparation: Thoracic aorta or mesenteric arteries are carefully dissected from euthanized animals and placed in cold Krebs-Henseleit solution. The endothelium may be mechanically removed (denuded) for some experiments.

-

Mounting: Arterial rings (2-4 mm in length) are mounted in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2/5% CO2.

-

Isometric Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.

-

Protocol: After an equilibration period, the viability of the rings is tested (e.g., with potassium chloride). Cumulative concentration-response curves to 5-HT or specific 5-HT2B agonists are then generated in the presence and absence of various antagonists (e.g., ketanserin (B1673593) for 5-HT2A, LY272015 for 5-HT2B).[9]

5.3 Molecular Biology Techniques

-

Western Blotting: Used to quantify the protein expression of the 5-HT2B receptor in tissue homogenates (e.g., from the aorta or pulmonary arteries). This technique allows for the comparison of receptor density between hypertensive and normotensive animals.

-

Quantitative PCR (qPCR): Measures the mRNA expression levels of the HTR2B gene, providing insights into the transcriptional regulation of the receptor in hypertensive states.

-

Immunohistochemistry: Allows for the visualization and localization of the 5-HT2B receptor within the vascular wall (e.g., in endothelial vs. smooth muscle cells).

Therapeutic Implications and Drug Development

The significant role of the 5-HT2B receptor in the pathogenesis of PAH and its contribution to systemic hypertension and cardiac hypertrophy make it an attractive target for therapeutic intervention.

-

5-HT2B Antagonists: The development of selective 5-HT2B receptor antagonists is a promising strategy.[2] Preclinical studies have consistently shown that blockade of this receptor can prevent or reverse the pathological features of PAH in animal models.[7][18][19] For example, antagonists like SB204741 and terguride (B126555) have demonstrated efficacy in reducing right ventricular fibrosis and improving heart function in models of pressure overload.[18]

-

Challenges and Considerations: A key challenge in developing 5-HT2B receptor-targeted therapies is the potential for off-target effects, given the receptor's distribution in other tissues, including the central nervous system.[8] Therefore, the development of peripherally restricted antagonists or partial agonists with a favorable safety profile is an active area of research.[20] Additionally, while some clinical trials with 5-HT2B antagonists for PAH have been initiated, such as with PRX-08066, they have not yet led to an approved therapy, highlighting the need for further research.[2]

Caption: The therapeutic rationale for targeting the 5-HT2B receptor in hypertension.

Conclusion

The 5-HT2B receptor plays a crucial and multifaceted role in the development and maintenance of both systemic and pulmonary hypertension. Its involvement in vasoconstriction, vascular and cardiac remodeling, and the promising results from preclinical studies with 5-HT2B antagonists highlight its significance as a potential therapeutic target. Further research, including well-designed clinical trials, is necessary to translate these preclinical findings into effective therapies for hypertensive disorders. A deeper understanding of the receptor's signaling and regulation will be paramount in developing safe and effective drugs for this critical cardiovascular target.

References

- 1. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Overexpression of the serotonin 5-HT2B receptor in heart leads to abnormal mitochondrial function and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 7. Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Hydroxytryptamine(2B) receptor function is enhanced in the N(omega)-nitro-L-arginine hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic Interaction of 5-HT1B and 5-HT2B Receptors in Cytoplasmic Ca2+ Regulation in Human Umbilical Vein Endothelial Cells: Possible Involvement in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Hydroxytryptamine2B receptor mediates contraction in the mesenteric artery of mineralocorticoid hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. The effects of 5-HT on vascular endothelial dysfunction in patients with panic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin - Wikipedia [en.wikipedia.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Serotonin 5-HT(2B) receptor blockade prevents reactive oxygen species-induced cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of LY-272015 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-272015 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor.[1][2] It is an orally active compound that has demonstrated antihypertensive effects in preclinical in vivo models, particularly in deoxycorticosterone acetate (B1210297) (DOCA)-salt-induced hypertensive rats.[2][3] These properties make this compound a valuable research tool for investigating the role of the 5-HT2B receptor in cardiovascular diseases and other pathological conditions. The mechanism of action involves the inhibition of 5-HT-induced phosphorylation of extracellular signal-regulated kinase 2 (ERK2).[2] This document provides a detailed experimental protocol for in vivo studies using this compound in a DOCA-salt hypertensive rat model.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by selectively blocking the 5-HT2B receptor, thereby inhibiting downstream signaling cascades. A key pathway affected is the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK2.

References

Application Notes and Protocols: LY-272015 Hydrochloride for Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-272015 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor.[1] It is an orally active compound that has been utilized in various preclinical rodent models to investigate the physiological and pathological roles of the 5-HT2B receptor.[2] These application notes provide a comprehensive overview of the reported dosages, administration routes, and experimental protocols for the use of this compound in rodent research, with a focus on its application in models of hypertension and its potential use in pain research.

Data Presentation

Table 1: this compound Dosage in Rodent Models

| Species | Model | Route of Administration | Dosage Range | Observed Effect | Reference |

| Rat | DOCA-salt Hypertension | Intravenous (i.v.) | 0.3, 1.0, 3.0 mg/kg | Antihypertensive | [3] |

Table 2: Dosages of Other 5-HT2B Receptor Antagonists in Rodent Pain and Inflammation Models

| Compound | Species | Model | Route of Administration | Dosage | Observed Effect | Reference |

| LY-266097 | Rat | Neuropathic Pain (Spinal Nerve Ligation) | Intrathecal (i.t.) | 1 - 100 nmol | Antiallodynic | [4] |

| SB-204741 | Mouse | Colitis-associated Cancer | Intraperitoneal (i.p.) | 3 mg/kg | Anti-inflammatory | [5] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, Dimethyl sulfoxide (B87167) (DMSO), ethanol)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Protocol for Intravenous (i.v.) Administration:

-

Based on the desired final concentration and injection volume, calculate the required amount of this compound.

-

For intravenous administration, this compound can be dissolved in sterile saline. If solubility is a concern, a small amount of a solubilizing agent like DMSO or ethanol (B145695) can be used initially, followed by dilution with sterile saline. For example, dissolve the compound in DMSO to create a stock solution (e.g., 100 mM) and then dilute it to the final desired concentration with sterile saline.[2]

-

Ensure the final concentration of the solubilizing agent is low and well-tolerated by the animals.

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

Filter the final solution through a 0.22 µm sterile filter before injection to ensure sterility.

Protocol for Oral Gavage (p.o.) and Intraperitoneal (i.p.) Administration:

-

LY-272015 is orally active.[2] For oral or intraperitoneal administration, the compound can be suspended or dissolved in an appropriate vehicle.

-

Common vehicles for oral gavage include water, saline, or a suspension agent like 0.5% methylcellulose.[6]

-

For intraperitoneal injections, sterile saline is a commonly used vehicle.[7]

-

Follow the same steps for dissolution and sterilization as described for intravenous administration.

Administration of this compound to Rodents

Intravenous (i.v.) Injection (Tail Vein):

-

Restrain the rodent appropriately, for example, in a commercial restrainer.

-

Dilate the tail veins by warming the tail with a heat lamp or warm water.

-

Clean the tail with 70% ethanol.

-

Insert a 27-30 gauge needle attached to a syringe containing the drug solution into one of the lateral tail veins.

-

Slowly inject the calculated volume of the drug solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Oral Gavage (p.o.):

-

Gently restrain the mouse or rat.

-

Use a proper-sized gavage needle (e.g., 18-20 gauge for rats, 20-22 gauge for mice) attached to a syringe.

-

Carefully insert the gavage needle into the esophagus and deliver the drug solution directly into the stomach.[6]

-

Monitor the animal for any signs of distress during and after the procedure.

Intraperitoneal (i.p.) Injection:

-

Restrain the animal to expose the abdomen.

-

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[8]

-

Aspirate to ensure that the needle has not entered a blood vessel or organ before injecting the solution.[8]

-

Inject the solution into the peritoneal cavity.[8]

Assessment of Efficacy in Pain Models

a. Von Frey Test for Mechanical Allodynia:

This test measures the withdrawal threshold to a mechanical stimulus.

-

Place the rodent on an elevated mesh floor in a clear plastic chamber and allow it to acclimate.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% withdrawal threshold can be determined using the up-down method.

b. Hargreaves Test for Thermal Hyperalgesia:

This test measures the latency to withdraw from a thermal stimulus.

-

Place the animal in a plastic chamber on a glass floor.

-

A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.

-

The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.

-

A cut-off time is set to prevent tissue damage.

Signaling Pathways and Experimental Workflows

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[9][10] Upon serotonin (5-HT) binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[11] Downstream of this cascade, the Ras-MAPK/ERK pathway and Src family kinases can also be activated.[10] LY-272015, as a 5-HT2B antagonist, blocks these downstream signaling events by preventing the initial activation of the receptor by serotonin.

References

- 1. Spinal 5-HT receptors that contribute to the pain-relieving effects of spinal cord stimulation in a rat model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2B-receptor antagonist LY-272015 is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. 5-HT2B-mediated serotonin activation in enterocytes suppresses colitis-associated cancer initiation and promotes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.vt.edu [research.vt.edu]

- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 9. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. What are 5-HT2B receptor agonists and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for LY-272015 Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-272015 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes.[1][2] As a member of the 5-HT2 receptor subfamily, the 5-HT2B receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream events. Understanding the interaction of this compound with this pathway is crucial for research in areas such as cardiovascular disease, neuroscience, and oncology.[3]

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its antagonistic activity and effects on downstream signaling.

Physicochemical Properties and Storage

Proper handling and storage of this compound are essential for maintaining its stability and activity.

| Parameter | Value | Reference |

| Molecular Weight | 372.89 g/mol | [4] |

| Formula | C₂₁H₂₄N₂O₂・HCl | [4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 100 mM in DMSOSoluble to 10 mM in ethanol | [4] |

| Storage (Solid) | +4°C for up to 12 months | [4][5] |